molecular formula C11H8F2N2OS B15288272 3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide CAS No. 784197-89-3

3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B15288272
CAS No.: 784197-89-3
M. Wt: 254.26 g/mol
InChI Key: MJTYZLXBUDROST-UHFFFAOYSA-N
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Description

3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and neuropharmacology. It belongs to the class of N-(thiazol-2-yl)benzamide analogs, a scaffold recognized for its versatile biological activity. This specific derivative features a 3,5-difluorobenzamide group linked to a 5-methylthiazole ring, a structure that is frequently investigated for its potential to interact with various biological targets. The core N-(thiazol-2-yl)benzamide structure is a privileged scaffold in drug discovery. Recent studies have identified closely related analogs as the first class of potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists, such as the structurally similar N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), exhibit negative allosteric modulation by targeting the transmembrane and/or intracellular domains of the receptor, providing researchers with valuable tools to study ZAC's physiological functions . Beyond neuroscience, the N-(thiazol-2-yl)benzamide motif is found in compounds investigated for a wide range of applications, including as quorum sensing inhibitors and enzyme inhibitors . This product is provided for research purposes only. It is intended for use in laboratory studies to further explore the properties and applications of this chemical series. 3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

784197-89-3

Molecular Formula

C11H8F2N2OS

Molecular Weight

254.26 g/mol

IUPAC Name

3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H8F2N2OS/c1-6-5-14-11(17-6)15-10(16)7-2-8(12)4-9(13)3-7/h2-5H,1H3,(H,14,15,16)

InChI Key

MJTYZLXBUDROST-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Difluorobenzoyl Chloride

3,5-Difluorobenzoic acid serves as the precursor for the acyl chloride. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) at reflux yields the corresponding acid chloride. For instance, heating 3,5-difluorobenzoic acid with excess thionyl chloride (3 eq) at 70°C for 4 hours achieves full conversion, with the product isolated via distillation or solvent evaporation.

Preparation of 5-Methyl-1,3-Thiazol-2-Amine

The thiazole amine is synthesized via the Hantzsch thiazole reaction, involving cyclization of thiourea with α-haloketones. For 5-methyl-1,3-thiazol-2-amine, chloroacetone reacts with thiourea in ethanol under reflux (12 hours), followed by neutralization with sodium bicarbonate to yield the amine (Scheme 1). Purification via recrystallization from ethanol/water affords the amine in 65–75% yield.

Amide Bond Formation Strategies

Coupling the acyl chloride with the thiazole amine constitutes the critical step. Three primary methodologies have been reported:

Direct Coupling Using Acyl Chlorides

The most straightforward method involves reacting 3,5-difluorobenzoyl chloride with 5-methyl-1,3-thiazol-2-amine in the presence of a base. In anhydrous DCM, triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (2 eq) is added to scavenge HCl. Stirring at 0–25°C for 12–24 hours typically achieves >80% conversion (Table 1).

Table 1. Direct Coupling Optimization

Solvent Base Temperature (°C) Time (h) Yield (%)
DCM TEA 25 24 82
THF DIEA 0→25 18 78
DMF Pyridine 25 24 65

Crude product purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the pure amide.

Coupling Reagent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate benzotriazole tetramethyl uronium (HCTU) are employed. Activation of 3,5-difluorobenzoic acid with HCTU (1.2 eq) and hydroxybenzotriazole (HOBt, 1 eq) in DMF, followed by addition of the thiazole amine (1.1 eq) and DIEA (2 eq), yields the amide in 85–90% yield after 6 hours at 25°C.

Solid-Phase Synthesis

A less common approach utilizes resin-bound thiazole amines. Wang resin functionalized with 5-methyl-1,3-thiazol-2-amine reacts with 3,5-difluorobenzoyl chloride in DMF/DCM (1:1) with DIEA, followed by cleavage with trifluoroacetic acid (TFA). While scalable, this method yields 70–75% product with moderate purity.

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic methods:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, NH), 7.78–7.82 (m, 2H, Ar-H), 7.45 (s, 1H, Thiazole-H), 2.45 (s, 3H, CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -108.5 (d, J = 8.1 Hz, 2F).
  • HRMS (ESI+) : m/z calcd. for C₁₁H₈F₂N₂OS [M+H]⁺ 283.0354, found 283.0358.

Challenges and Optimization

  • Solubility Issues : The thiazole amine’s poor solubility in nonpolar solvents necessitates polar aprotic solvents like DMF or THF.
  • Side Reactions : Over-acylation at the thiazole’s 5-methyl group is mitigated by using stoichiometric acyl chloride and low temperatures.
  • Purification : Silica gel chromatography effectively removes unreacted amine and diacylated byproducts.

Scalability and Industrial Applications

Kilogram-scale production employs continuous flow reactors, where 3,5-difluorobenzoyl chloride and thiazole amine are mixed in a T-shaped junction at 0°C, achieving 90% conversion in 2 minutes. This method reduces side reactions and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Electrophilic Substitution: The fluorine atoms on the benzene ring can participate in electrophilic substitution reactions.

    Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the nitrogen and sulfur atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron or aluminum chloride.

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce new functional groups onto the benzene ring, while nucleophilic substitution can modify the thiazole ring.

Scientific Research Applications

3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound with a benzamide core, two fluorine atoms, and a thiazole ring, possessing a molecular weight of 254.26 g/mol. Its biological activity is attributed to its interaction with molecular targets, and its unique structure, particularly the arrangement of fluorine atoms and the methyl group on the thiazole ring, enhances this activity. Thiazole derivatives are known for their ability to inhibit enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents. Furthermore, thiazole rings have demonstrated anticancer properties through apoptosis induction and inhibition of tumor growth pathways.

Scientific Research Applications

3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide has applications in biological systems due to its ability to bind to specific enzymes and receptors, which can modulate biochemical pathways and potentially produce therapeutic effects. Compounds with similar structures have demonstrated the ability to inhibit bacterial growth by targeting cell wall synthesis enzymes.

Structural Analogues

Structural analogues of 3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide include:

  • 2-chloro-4,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide This compound contains chlorine instead of fluorine.
  • N-(4-methylthiazol-2-yl)-benzamide This compound lacks fluorine atoms, giving it a simpler structure.
  • 4-fluoro-N-(thiazol-2-yl)benzamide This compound contains only one fluorine atom, with a different substitution pattern on the benzene ring.

Knowledge-Based Identification

Knowledge-based approaches are used to identify and adapt dynamic systems control . Active modules, defined as areas in a biological network that show changes in molecular activity or phenotypic signatures, are important for revealing dynamic and process-specific information related to cellular or disease states . Integrating knowledge of functional groups into the identification of active modules is an effective method and provides a flexible control of balance between pure data-driven methods and prior information guidance .

Analogues of 3-(5-methyl-1,3-thiazol-2-yl)

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Benzamide Substituents Thiazol Substituents Key Properties Biological Activity References
3,5-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide 3,5-difluoro 5-methyl Moderate solubility due to fluorine; planar structure likely enhances binding Hypothesized receptor antagonism (unconfirmed)
Elinzanetantum (Alias: Eliapixantum) 3-(5-methyl-thiazol-2-yl) Additional oxolane, pyrimidine Enhanced stereochemical complexity; increased hydrophilicity from oxolane Purinoreceptor antagonist
2-Hydroxy-N-(5-chloro-1,3-thiazol-2-yl)-3,5-dichlorobenzamide (RM-4848) 3,5-dichloro, 2-hydroxy 5-chloro Crystalline salts improve solubility; higher polarity due to hydroxyl and chlorides Antimicrobial potential (structural inference)
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide 3,5-dichloro, 2-hydroxy 5-bromo, 4-phenyl High molecular weight; increased lipophilicity from phenyl and bromine Undisclosed (synthetic focus)
4-(3-Methylbutoxy)-N-(5-methyl-1,3-thiazol-2-yl)benzamide 4-(3-methylbutoxy) 5-methyl Alkoxy chain enhances hydrophobicity; flexible side chain Likely impacts CNS penetration
2-Chloro-4,5-difluoro-N-(1,3-thiazol-2-yl)benzamide 2-chloro, 4,5-difluoro None (unsubstituted thiazol) Electron-withdrawing halogens increase acidity; reduced steric hindrance Potential kinase inhibition
3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide 3,5-dinitro Unsubstituted High reactivity from nitro groups; potential mutagenicity Polymer precursor (e.g., polyamide-imides)

Structural and Functional Insights

Electron Effects and Reactivity
  • Fluorine vs. Chlorine/Bromine: The target compound’s 3,5-difluoro substituents offer stronger electronegativity and metabolic stability compared to chlorinated analogs (e.g., RM-4848) .
  • Nitro Groups : 3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide () exhibits higher reactivity and instability due to nitro groups, limiting its therapeutic utility but making it suitable for polymer synthesis .
Steric and Solubility Considerations
  • Methyl vs. Phenyl Substituents : The 5-methyl group on the thiazol ring in the target compound reduces steric hindrance compared to phenyl-substituted analogs (), favoring tighter receptor binding.
  • Crystalline Salts: RM-4848’s ethanolamine/morpholine salts () demonstrate how formulation strategies can overcome solubility challenges posed by halogenated benzamides .

Biological Activity

3,5-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound contains a benzamide core with two fluorine atoms and a thiazole ring, contributing to its pharmacological potential. The molecular formula is C11H8F2N2OSC_{11}H_{8}F_{2}N_{2}OS and it has a molecular weight of 254.26 g/mol.

The biological activity of 3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide can be primarily attributed to its interactions with specific molecular targets within biological systems. Thiazole derivatives are known for their ability to inhibit enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents. Additionally, they exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth pathways .

Antimicrobial Activity

Research indicates that thiazole-containing compounds can effectively inhibit bacterial growth by targeting cell wall synthesis enzymes. The interaction studies suggest that 3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide can bind to these enzymes, leading to modulation of various biochemical pathways critical for bacterial survival.

Anticancer Properties

The compound has shown potential as an anticancer agent. The presence of the thiazole ring is essential for cytotoxic activity against various cancer cell lines. In vitro studies have demonstrated that derivatives with similar structures exhibit significant growth inhibition in cancer cells, with some compounds achieving IC50 values lower than established chemotherapeutics like doxorubicin .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis enzymes
AnticancerInduction of apoptosis and inhibition of tumor growth

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that specific substitutions on the thiazole ring and the benzamide core significantly influence the biological activity. For instance, the presence of a methyl group on the thiazole ring enhances the compound's activity against cancer cells. Furthermore, modifications such as fluorine substitutions have been shown to improve potency against various biological targets .

Table 2: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Aspects
2-chloro-4,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamideChlorine atom substitutionContains chlorine instead of fluorine
N-(4-methylthiazol-2-yl)-benzamideLacks fluorine atomsSimpler structure without halogen substitutions
4-fluoro-N-(thiazol-2-yl)benzamideContains only one fluorineDifferent substitution pattern on the benzene ring

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • In Vitro Studies : In laboratory settings, compounds structurally similar to 3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide have been tested against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values ranging from 1010 to 30μM30\mu M, showcasing their potential as anticancer agents .
  • Mechanistic Studies : Molecular dynamics simulations have illustrated how these compounds interact with proteins involved in apoptosis pathways, suggesting that hydrophobic contacts play a significant role in their mechanism of action .

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